6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride
Overview
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride is a heterocyclic compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.71 g/mol . This compound is characterized by its unique structure, which includes an imidazoazepine ring system fused with a sulphonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable azepine precursor in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: Sulfonic acid and sulfinic acid derivatives.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulphonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function . This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride
- 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts
Uniqueness
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride is unique due to its specific ring structure and the presence of a reactive sulphonyl chloride group. This combination allows for a wide range of chemical modifications and interactions with biological molecules, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMGLAHHJPRFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174271 | |
Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-93-7 | |
Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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